![molecular formula C11H10N2O3S B2535006 2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid CAS No. 941096-30-6](/img/structure/B2535006.png)
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
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Overview
Description
“2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as furans . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active drug molecules .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
The molecular structure of the product was confirmed by spectroscopic evidence, FTIR, HRESI-MS, 1D-, and 2D NMR .Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety in this compound has been harnessed for its anti-fibrotic properties. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing established drugs like Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.
Antimicrobial Properties
Pyrimidine derivatives, including those with furan substituents, have demonstrated antimicrobial activity . While specific studies on this compound are scarce, its structural features make it a promising candidate for further investigation against bacterial and fungal pathogens.
Antitumor Applications
Pyrimidine derivatives have been investigated as potential antitumor agents . While more research is needed, the presence of both furan and pyrimidine moieties in our compound warrants exploration of its cytotoxic effects on cancer cells.
Materials Science and Organic Electronics
Furan-containing compounds have applications in materials science and organic electronics. Our compound’s furan ring could contribute to its electronic properties, making it interesting for potential use in organic semiconductors or photovoltaic devices.
Future Directions
The future directions for “2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid” could involve further exploration of its pharmacological activities, given the wide range of activities exhibited by furan derivatives . Additionally, more efficient methods for its synthesis could be developed.
properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-8(11(14)15)10(17-2)13-9(12-6)7-4-3-5-16-7/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNDWIUHNXRXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid |
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